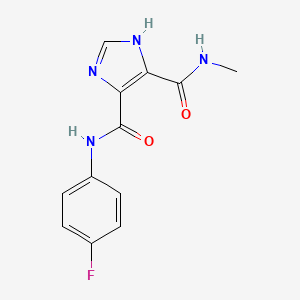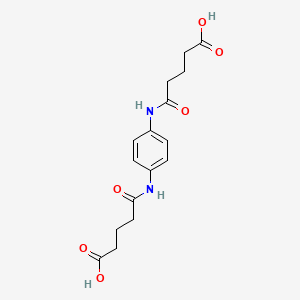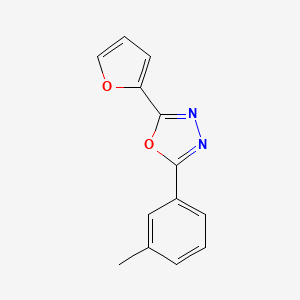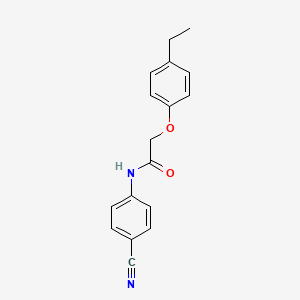
4-fluorophenyl benzoylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluorophenyl benzoylcarbamate is a chemical compound that is used in scientific research. It has gained significant attention in recent years due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-fluorophenyl benzoylcarbamate involves the inhibition of FAAH and MAGL enzymes. By inhibiting these enzymes, the levels of endocannabinoids in the body are increased, leading to various physiological effects. Additionally, 4-fluorophenyl benzoylcarbamate has been shown to exhibit anti-inflammatory and analgesic properties, which may be attributed to its ability to modulate the endocannabinoid system.
Biochemical and Physiological Effects
4-fluorophenyl benzoylcarbamate has been shown to exhibit various biochemical and physiological effects. Inhibition of FAAH and MAGL enzymes leads to increased levels of endocannabinoids, which can modulate pain, inflammation, and appetite. Additionally, 4-fluorophenyl benzoylcarbamate has been shown to exhibit anti-inflammatory and analgesic properties, which may be useful in the treatment of various inflammatory and pain-related conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-fluorophenyl benzoylcarbamate in lab experiments is its potent inhibitory activity against FAAH and MAGL enzymes. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, 4-fluorophenyl benzoylcarbamate has been shown to exhibit good selectivity towards FAAH and MAGL enzymes, which reduces the likelihood of off-target effects.
One of the limitations of using 4-fluorophenyl benzoylcarbamate in lab experiments is its relatively low solubility in water. This can make it challenging to use in certain experimental setups, and may require the use of organic solvents. Additionally, 4-fluorophenyl benzoylcarbamate has been shown to exhibit some cytotoxicity towards certain cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 4-fluorophenyl benzoylcarbamate in scientific research. One potential direction is the development of more potent and selective inhibitors of FAAH and MAGL enzymes. Additionally, 4-fluorophenyl benzoylcarbamate may have potential applications in the treatment of various inflammatory and pain-related conditions. Further research is needed to explore these potential applications and to better understand the mechanism of action of 4-fluorophenyl benzoylcarbamate.
Métodos De Síntesis
The synthesis of 4-fluorophenyl benzoylcarbamate involves the reaction of 4-fluoroaniline with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with phosgene to form 4-fluorophenyl benzoylcarbamate. The yield of the synthesis process can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant concentrations.
Aplicaciones Científicas De Investigación
4-fluorophenyl benzoylcarbamate has been used in various scientific research applications such as drug discovery, chemical biology, and medicinal chemistry. It has been shown to exhibit potent inhibitory activity against certain enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are involved in the metabolism of endocannabinoids, which are signaling molecules that play a role in various physiological processes such as pain, inflammation, and appetite.
Propiedades
IUPAC Name |
(4-fluorophenyl) N-benzoylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO3/c15-11-6-8-12(9-7-11)19-14(18)16-13(17)10-4-2-1-3-5-10/h1-9H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVWIXNCQVXDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5252958 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5860864.png)
![4-{[(4-ethylphenyl)amino]carbonyl}isophthalic acid](/img/structure/B5860876.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5860879.png)





![2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5860919.png)

![N-[4-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5860932.png)